2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine
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Overview
Description
2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine is a chemical compound with the molecular formula C15H15N2O It is known for its unique structure, which includes a benzo[d]oxazole ring fused with a phenyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine typically involves the reaction of 2-aminobenzo[d]oxazole with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylbenzo[d]oxazol-6-yl)methanamine
- 2-(2-Phenylbenzo[d]oxazol-6-yl)ethanol
- 2-(2-Phenylbenzo[d]oxazol-6-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine stands out due to its unique ethanamine side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-6-yl)ethanamine |
InChI |
InChI=1S/C15H14N2O/c16-9-8-11-6-7-13-14(10-11)18-15(17-13)12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |
InChI Key |
BHSFXFKNDUVYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CCN |
Origin of Product |
United States |
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